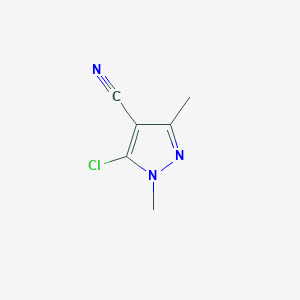

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound with a molecular weight of 155.59 .

Synthesis Analysis

The synthesis of pyrazole compounds, including 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is represented by the InChI code: 1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 .Chemical Reactions Analysis

Pyrazole compounds, including 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile has a molecular weight of 155.59 . Its InChI code is 1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile: serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with binucleophiles facilitates the creation of diverse heterocyclic systems containing azole and condensed azole moieties . These heterocycles are crucial in pharmaceutical chemistry due to their wide range of biological activities.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic activity against certain types of breast and ovarian tumors. The synthesis of polysubstituted heterocycles starting from this compound has led to the discovery of molecules with potent anticancer activity, particularly in the nanomolar range .

Agrochemical Applications

Pyrazole derivatives, including those derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile , have been found to display good to excellent acaricidal activity against agricultural pests like Tetranychus cinnabarinus . Some compounds even show outstanding insecticidal activities against pests such as Plutella xylostella at lower concentrations .

Antileishmanial and Antimalarial Potential

The compound has been used in the synthesis of molecules with antileishmanial and antimalarial properties. Molecular simulation studies justify the potent in vitro antipromastigote activity of these derivatives, indicating their therapeutic potential .

Antibacterial and Antimycobacterial Properties

Derivatives of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile have been reported to exhibit antibacterial and antimycobacterial activities. This makes them valuable in the development of new antibiotics and treatments for bacterial infections .

Anti-inflammatory and Analgesic Effects

Research has indicated that certain derivatives of this compound have anti-inflammatory and analgesic effects. These properties are essential for the development of new medications to treat inflammation and pain-related disorders .

properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSBKLHMMUZYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)

![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)

![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)

![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)